molecular formula C17H18N4O5S B14817767 N-{4-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)sulfonyl]phenyl}acetamide

N-{4-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)sulfonyl]phenyl}acetamide

Cat. No.: B14817767
M. Wt: 390.4 g/mol
InChI Key: AQIPWJZAEQFXNK-UHFFFAOYSA-N
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Description

Benzeneacetic acid,2,3,5,6-tetramethyl is an organic compound with the molecular formula C12H16O2 It is a derivative of benzeneacetic acid, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid,2,3,5,6-tetramethyl can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5,6-tetramethylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetic acid,2,3,5,6-tetramethyl may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid,2,3,5,6-tetramethyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of tetramethylbenzoic acid or tetramethylbenzophenone.

    Reduction: Formation of tetramethylbenzyl alcohol or tetramethylbenzaldehyde.

    Substitution: Introduction of halogenated or nitro groups on the benzene ring.

Scientific Research Applications

Benzeneacetic acid,2,3,5,6-tetramethyl has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid,2,3,5,6-tetramethyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of multiple methyl groups on the benzene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid: The parent compound without methyl substitutions.

    2,3,5,6-Tetramethylbenzoic acid: A similar compound with carboxylic acid functionality directly on the benzene ring.

    Phenylacetic acid: A simpler analog with a phenyl group attached to acetic acid.

Uniqueness

Benzeneacetic acid,2,3,5,6-tetramethyl is unique due to the specific arrangement of methyl groups on the benzene ring, which can significantly alter its chemical reactivity and physical properties compared to its analogs. This unique structure can lead to distinct interactions in biological systems and specialized applications in industrial processes.

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-[[(4-acetamidophenyl)sulfonylamino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C17H18N4O5S/c1-11(22)18-14-5-3-13(4-6-14)17(24)20-21-27(25,26)16-9-7-15(8-10-16)19-12(2)23/h3-10,21H,1-2H3,(H,18,22)(H,19,23)(H,20,24)

InChI Key

AQIPWJZAEQFXNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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